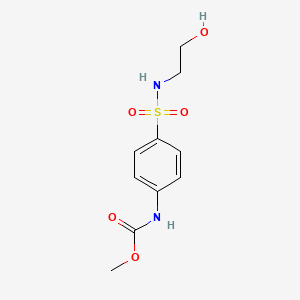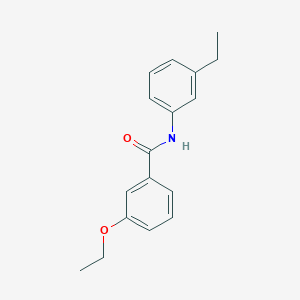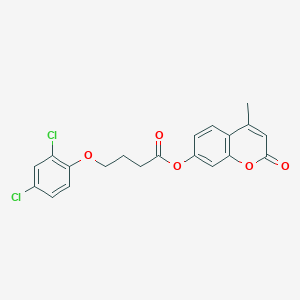![molecular formula C18H15ClN4O3 B4613204 4-({3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide](/img/structure/B4613204.png)
4-({3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide
Vue d'ensemble
Description
4-({3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide is a useful research compound. Its molecular formula is C18H15ClN4O3 and its molecular weight is 370.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.0832680 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Research has explored the synthesis of various derivatives of oxadiazole, demonstrating methodologies for accessing a wide range of biologically active compounds. For instance, the reaction of 1,4-disubstituted thiosemicarbazides with ethenetetracarbonitrile in specific solvents can lead to the formation of 5-phenyl-1,3,4-thiadiazoles and 5-phenyl-1,3,4-oxadiazoles, showcasing the versatility of these chemical frameworks in synthesizing heterocyclic compounds (Hassan et al., 2005).
Biological Activities
- Novel bi-heterocyclic benzamides have been identified as potent inhibitors of alkaline phosphatase, with one compound specifically exhibiting non-competitive inhibition, suggesting potential applications in regulating bone and teeth calcification without significant toxicity (Abbasi et al., 2019).
- Another study synthesized indapamide derivatives showing proapoptotic activity against melanoma cell lines, indicating the therapeutic potential of oxadiazole derivatives in cancer treatment (Yılmaz et al., 2015).
- The antimicrobial properties of various 1,3,4-oxadiazole derivatives have been investigated, with some compounds displaying significant activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Kapadiya et al., 2020).
Potential Applications in Nematocidal Activities
- Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have been synthesized and evaluated for their nematocidal activities, showing promising results against Bursaphelenchus xylophilus, a significant agricultural pest. This suggests potential applications in developing new nematicides (Liu et al., 2022).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-[3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c19-14-4-2-1-3-13(14)18-22-16(26-23-18)10-9-15(24)21-12-7-5-11(6-8-12)17(20)25/h1-8H,9-10H2,(H2,20,25)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJYMJPUJIADES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B4613149.png)
![N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4613150.png)


![N~2~-(2,5-DIFLUOROPHENYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4613173.png)


![9-ethyl-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4613185.png)

![N-[3-(dimethylamino)propyl]-4-(propan-2-yl)benzamide](/img/structure/B4613199.png)
![1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(BUTYLSULFONYL)PIPERAZINE](/img/structure/B4613213.png)

